molecular formula C11H10N2S B8554784 2-(2-Pyridylsulfanyl)aniline

2-(2-Pyridylsulfanyl)aniline

Cat. No. B8554784
M. Wt: 202.28 g/mol
InChI Key: RHYPRJQTBZQYSL-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(2-Pyridylsulfanyl)nitrobenzene (0.70 g, 60%) was prepared from 2-mercaptopyridine (0.61 g, 5.5 mmol) and 2-fluoronitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This compound was reduced to 2-(2-pyridylsulfanyl)aniline (0.37 g, 62%) following general procedure B. N-[2-(2-Pyridylsulfanyl)phenyl]-N′-(thiazol-2-yl)urea (98 mg, 60%) was prepared from 2-(2-pyridylsulfanyl)aniline (101 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.37 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.F[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16].[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[S:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH2:27].NC1SC=[CH:36][N:37]=1>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[S:1][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16].[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[S:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH:27][C:36]([NH:37][C:2]1[S:1][CH:5]=[CH:4][N:3]=1)=[O:16]

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
SC1=NC=CC=C1
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
101 mg
Type
reactant
Smiles
N1=C(C=CC=C1)SC1=C(N)C=CC=C1
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.37 g
Type
reactant
Smiles
N1=C(C=CC=C1)SC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)SC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
N1=C(C=CC=C1)SC1=C(C=CC=C1)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.